molecular formula C13H12N2O2 B13011419 Methyl 2-([2,2'-bipyridin]-6-yl)acetate

Methyl 2-([2,2'-bipyridin]-6-yl)acetate

Cat. No.: B13011419
M. Wt: 228.25 g/mol
InChI Key: YMLDSJNVLBSQRF-UHFFFAOYSA-N
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Description

Methyl 2-([2,2’-bipyridin]-6-yl)acetate is an organic compound that features a bipyridine moiety, which is a common ligand in coordination chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-([2,2’-bipyridin]-6-yl)acetate typically involves the esterification of 2-([2,2’-bipyridin]-6-yl)acetic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction can be optimized using microwave-assisted esterification, which enhances the reaction rate and yield .

Industrial Production Methods

Industrial production of Methyl 2-([2,2’-bipyridin]-6-yl)acetate follows similar principles but on a larger scale. Continuous reactors and optimized reaction conditions, such as precise control of temperature and catalyst concentration, are employed to maximize yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-([2,2’-bipyridin]-6-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Mechanism of Action

The mechanism of action of Methyl 2-([2,2’-bipyridin]-6-yl)acetate involves its ability to coordinate with metal ions through the bipyridine moiety. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-([2,2’-bipyridin]-6-yl)acetate is unique due to the presence of the ester group, which allows for further functionalization and derivatization. This makes it a versatile compound for various applications in chemistry, biology, and materials science .

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

methyl 2-(6-pyridin-2-ylpyridin-2-yl)acetate

InChI

InChI=1S/C13H12N2O2/c1-17-13(16)9-10-5-4-7-12(15-10)11-6-2-3-8-14-11/h2-8H,9H2,1H3

InChI Key

YMLDSJNVLBSQRF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NC(=CC=C1)C2=CC=CC=N2

Origin of Product

United States

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